3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one
Description
3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative featuring a methyl group at the 5-position and an isobutyl substituent at the 3-position of the heterocyclic ring. Benzoxazolones are a class of compounds with a fused benzene and oxazolone ring, known for their diverse pharmacological and biological activities, including antimicrobial, anti-quorum sensing, and kinase inhibitory properties . The substitution pattern on the benzoxazolone scaffold critically influences physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
5-methyl-3-(2-methylpropyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)7-13-10-6-9(3)4-5-11(10)15-12(13)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYUXWJZRUCEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure, such as a benzoxazoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemical Applications
Synthetic Intermediates
3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one serves as a valuable synthetic intermediate in the production of more complex organic compounds. Its structure allows for various modifications that can lead to the synthesis of derivatives with enhanced biological activity or novel properties. The compound can be utilized in multi-step synthesis processes, often involving reactions such as condensation and cyclization.
Coordination Chemistry
The compound is also explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material synthesis. The coordination behavior of benzoxazole derivatives is critical for developing new catalysts that can facilitate various chemical reactions efficiently.
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that benzoxazole derivatives can inhibit key enzymes involved in disease processes, making them candidates for drug development. For instance, investigations into similar compounds have revealed their ability to inhibit acetylcholinesterase and serotonin reuptake, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and mood disorders .
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. Benzoxazole derivatives have shown activity against various pathogens, indicating their potential use in developing new antimicrobial agents . This application is particularly relevant given the increasing resistance to conventional antibiotics.
Medical Applications
Therapeutic Development
The therapeutic potential of this compound is under investigation for its role in cancer treatment. Similar compounds have been shown to induce apoptosis in cancer cells by targeting specific pathways such as NADPH oxidase inhibition. This suggests that this compound could be further explored for its anticancer properties.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural features may allow it to modulate receptor activity or neurotransmitter levels, contributing to research on treatments for psychiatric disorders .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metals enhances the performance of electroluminescent materials . The incorporation of benzoxazole derivatives into OLEDs can improve their efficiency and stability.
Case Studies
Mechanism of Action
The mechanism of action of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Substitution Patterns
The benzoxazolone core allows for modifications at positions 3 (N-substituent) and 5/6 (aromatic substituents). Key analogues are compared below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 5-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 5-chloro substituent in Chlorzoxazone.
- Steric Effects : The isobutyl group at the 3-position introduces greater steric bulk compared to smaller substituents (e.g., methyl or H), which may hinder interactions with narrow enzyme active sites but enhance membrane permeability .
- Hybrid Pharmacophores : Analogues like 6-thiazole derivatives combine benzoxazolone with thiazole moieties, broadening biological activity .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar 3-alkyl/aryl benzoxazolones (e.g., 3-benzyl-5-chloro derivatives) show moderate activity against Gram-positive bacteria (Micrococcus luteus: MIC 31.25 μg/mL) .
- 5-Chloro Derivatives : Exhibit stronger antimicrobial effects due to the electronegative chlorine atom, which may disrupt bacterial membrane integrity .
- Thiazole Hybrids : 6-(1,3-Thiazol-4-yl) derivatives demonstrate enhanced activity against opportunistic pathogens, suggesting heterocyclic appendages improve target engagement .
Anti-Quorum Sensing (QS) Activity
- 5-Methyl and 5-chloro derivatives inhibit QS in Pseudomonas aeruginosa at micromolar concentrations, with 5-methyl showing comparable efficacy to 5-chloro . The isobutyl group’s lipophilicity may further modulate QS inhibition by improving biofilm penetration.
Kinase Inhibition
- A Janus kinase inhibitor featuring a 5-methylbenzoxazolone core (linked to a pyrimidinyl-aniline group) highlights the scaffold’s utility in targeting enzymatic pathways . The target compound’s isobutyl group could influence selectivity for kinase isoforms.
Physicochemical Properties
| Property | This compound | 5-Chloro-1,3-benzoxazol-2(3H)-one | 3-Benzyl-5-chloro-1,3-benzoxazol-2(3H)-one |
|---|---|---|---|
| Molecular Weight | ~205.25 g/mol | 169.56 g/mol | 259.71 g/mol |
| LogP (Predicted) | ~2.8 (high lipophilicity) | ~1.9 | ~3.5 |
| Solubility | Low (alkyl dominance) | Moderate (polar Cl) | Very low (bulky benzyl) |
Notes:
- Halogenated derivatives (e.g., 5-chloro) balance moderate solubility with electronic effects favorable for bioactivity .
Biological Activity
3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 638141-86-3
1. Anticancer Activity
Benzoxazole derivatives have shown significant anticancer potential. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
A study demonstrated that benzoxazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Bacillus subtilis | 16 | Strong |
The compound exhibited selective action against certain bacterial strains, with promising results against Staphylococcus aureus and Bacillus subtilis, indicating potential for therapeutic applications in treating bacterial infections .
3. Neuroprotective Effects
Research has indicated that benzoxazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems. A study highlighted the role of a related compound in enhancing serotonin levels in the rat brain, suggesting potential applications in treating mood disorders .
Case Studies
-
Anticancer Study : A series of experiments were conducted using various benzoxazole derivatives to assess their cytotoxicity on human cancer cell lines. The results showed that modifications in the benzoxazole structure significantly influenced their anticancer activity.
- Findings: The introduction of alkyl substituents enhanced cytotoxicity by increasing lipophilicity and cellular uptake.
-
Antimicrobial Evaluation : In vitro assays were performed to evaluate the antibacterial properties of several benzoxazole compounds, including this compound.
- Results: The compound demonstrated notable activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminophenol derivatives with urea or carbamates under reflux conditions. For example, describes reacting 2-amino-4-chlorophenol with urea in dimethylformamide at 60°C, followed by purification via recrystallization. Optimization involves adjusting solvent polarity (e.g., acetonitrile for alkylation steps), reaction time (3–6 hours), and temperature (60–80°C). Microwave-assisted synthesis ( ) reduces reaction time and improves yield (e.g., 73% yield for analogous benzoxazolones). Monitoring via TLC and spectroscopic validation (IR, H NMR) ensures purity .
Q. How are benzoxazolone derivatives characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Key techniques include:
- H NMR : To confirm substituent positions (e.g., isobutyl and methyl groups) and integration ratios. CDCl₃/DMSO-d₆ is used as a solvent with tetramethylsilane as an internal standard ( ).
- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C-O-C bonds in the benzoxazolone ring.
- Mass Spectrometry (LCMS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
- Melting Point Analysis : To assess purity and compare with literature values ( ) .
Q. What protocols are recommended for initial antimicrobial screening of benzoxazolone derivatives?
- Methodological Answer : Use the cup-plate agar diffusion method () with Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans). Prepare test solutions in DMSO (1–100 µg/mL) and measure inhibition zones after 24–48 hours. Minimum Inhibitory Concentration (MIC) is determined via broth microdilution ( ), with MIC ≤50 µg/mL considered potent. Include positive controls (e.g., ciprofloxacin for bacteria, miconazole for fungi) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the antimicrobial activity of benzoxazolone derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., Cl at position 5) enhance activity against S. aureus and E. coli ( ).
- Heterocyclic appendages (e.g., thiazole at position 6) improve specificity against Micrococcus luteus (MIC = 31.25 µg/mL) ( ).
- Alkylation of the N3 position (e.g., benzyl or isobutyl groups) increases lipophilicity, improving membrane penetration ( ). Use comparative MIC assays and LogP calculations () to rationalize substituent effects .
Q. How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting MIC values)?
- Methodological Answer : Discrepancies may arise from variations in:
- Strain susceptibility : Use standardized strains (e.g., ATCC controls) and report genetic backgrounds.
- Assay conditions : Control pH, inoculum size (CFU/mL), and incubation temperature.
- Compound solubility : Pre-solubilize in DMSO and confirm stability via HPLC ( ). Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ ± SEM) .
Q. What crystallographic tools and software are recommended for validating the crystal structure of benzoxazolone derivatives?
- Methodological Answer : Use SHELX ( ) for small-molecule refinement and ORTEP-3 () for graphical representation. For high-resolution data, employ WinGX ( ) to handle twinning or disorder. Validate hydrogen bonding and π-π interactions using Mercury (CCDC). Publish CIF files with deposition numbers for reproducibility .
Q. Which analytical methods are suitable for assessing the physicochemical properties (e.g., lipophilicity) of benzoxazolones?
- Methodological Answer :
- Reversed-Phase TLC/HPTLC (): Measure Rf values using C18 plates and methanol/water gradients to calculate LogP.
- HPLC with C18 columns : Determine retention times correlated with hydrophobicity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for formulation studies .
Q. How can computational modeling predict the mechanism of action of benzoxazolones against microbial targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase, lanosterol demethylase). Use crystallographic data ( ) to model binding pockets. Validate predictions with enzyme inhibition assays (e.g., β-lactamase inhibition) and correlate with MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
